molecular formula C14H15NO B1589118 4-Methoxy-N-(p-tolyl)aniline CAS No. 39253-43-5

4-Methoxy-N-(p-tolyl)aniline

Cat. No.: B1589118
CAS No.: 39253-43-5
M. Wt: 213.27 g/mol
InChI Key: KIDXWDVZFZMXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(p-tolyl)aniline is an organic compound with the molecular formula C14H15NO. It is characterized by the presence of a methoxy group (-OCH3) and a p-tolyl group (a benzene ring substituted with a methyl group) attached to an aniline moiety. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Methoxy-N-(p-tolyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Safety and Hazards

4-Methoxy-N-(p-tolyl)aniline is classified as a warning hazard according to the GHS classification . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-N-(p-tolyl)aniline can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methoxy-N-(p-tolyl)nitrobenzene. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the nitro group to an amine group, yielding the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(p-tolyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(p-tolyl)aniline depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be measured to study enzyme activity. In drug development, the compound’s mechanism of action would involve interactions with molecular targets such as receptors or enzymes, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(tert-pentyl)aniline: Similar structure but with a different alkyl group.

    4-Methoxy-N-(4-methylphenyl)aniline: Similar structure with a different substitution pattern on the benzene ring.

Uniqueness

4-Methoxy-N-(p-tolyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both methoxy and p-tolyl groups provides distinct electronic and steric properties, making it suitable for specific reactions and applications that other similar compounds may not be able to perform as effectively.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXWDVZFZMXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465790
Record name 4-Methoxy-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39253-43-5
Record name 4-Methoxy-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-4'-methyldiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
AdBrettPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
49.20463%

Synthesis routes and methods II

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
XPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
0.8503584%

Synthesis routes and methods III

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Name
CCOC(=O)c1cc(OC)no1
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
t-BuXPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
42.52655%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-N-(p-tolyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-N-(p-tolyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Methoxy-N-(p-tolyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Methoxy-N-(p-tolyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Methoxy-N-(p-tolyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Methoxy-N-(p-tolyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.